DMT-dA(bz) Phosphoramidite-d9
Description
Significance of Phosphoramidite (B1245037) Chemistry in Contemporary Oligonucleotide Synthesis
First described in 1981, phosphoramidite chemistry has become the gold standard for the chemical synthesis of DNA and RNA oligonucleotides. twistbioscience.com Its widespread adoption is due to its high efficiency, reliability, and the ability to produce high-quality oligonucleotides with precise sequences up to 200 base pairs in length. twistbioscience.comaragen.com The process involves a series of repeated chemical cycles that add one nucleotide at a time to a growing chain attached to a solid support. sigmaaldrich.com
The key components in this process are nucleoside phosphoramidites, which are modified nucleosides containing protecting groups. twistbioscience.com These protecting groups, such as the Dimethoxytrityl (DMT) group, prevent unwanted side reactions and allow for controlled, stepwise synthesis. twistbioscience.comsigmaaldrich.com The four main steps in the synthesis cycle are:
Detritylation: Removal of the DMT protecting group from the 5'-hydroxyl of the support-bound nucleoside. sigmaaldrich.com
Coupling: The addition of the next phosphoramidite monomer to the deprotected hydroxyl group. sigmaaldrich.com
Capping: Acetylation of any unreacted hydroxyl groups to prevent the formation of deletion mutants. sigmaaldrich.com
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage. sigmaaldrich.comdanaher.com
This cyclic process allows for the precise construction of custom DNA and RNA sequences, which are fundamental to a wide range of applications in life sciences. danaher.com
Role of Chemically Modified and Isotope-Labeled Nucleoside Phosphoramidites in Modern Research
While standard phosphoramidites are used to synthesize natural DNA and RNA sequences, the ability to incorporate modified and isotope-labeled versions has significantly expanded the horizons of nucleic acid research. nih.gov These specialized phosphoramidites allow for the creation of oligonucleotides with unique properties, enabling researchers to probe the intricate details of nucleic acid structure, dynamics, and interactions. nih.govisotope.com
Stable isotope labeling, which involves the incorporation of isotopes such as ¹³C, ¹⁵N, and deuterium (B1214612) (²H or D), is a powerful technique for these investigations. isotope.comsilantes.com Isotope-labeled nucleic acids are non-radioactive and can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). silantes.com This allows scientists to trace the fate of DNA or RNA molecules, study their interactions with proteins, and investigate their structural conformations. isotope.comsilantes.com
Specific Introduction to DMT-dA(bz) Phosphoramidite-d9 as a Specialized Research Reagent
This compound is a deuterium-labeled version of the standard deoxyadenosine (B7792050) phosphoramidite. medchemexpress.com It is a key building block used in the solid-phase synthesis of DNA oligonucleotides. The structure of this compound includes:
A Dimethoxytrityl (DMT) group protecting the 5'-hydroxyl.
A benzoyl (bz) group protecting the exocyclic amine of the adenine (B156593) base. chemicalbook.com
A β-cyanoethyl phosphoramidite moiety at the 3'-hydroxyl position.
Nine deuterium atoms replacing specific hydrogen atoms, which is denoted by "-d9".
This deuterium labeling makes it a valuable tool for isotopic labeling studies, where it helps in distinguishing the synthesized DNA strands from other molecules in complex biological samples.
Table 1: Key Features of this compound
| Feature | Description |
| Core Nucleoside | 2'-Deoxyadenosine (B1664071) |
| 5' Protecting Group | Dimethoxytrityl (DMT) |
| Base Protecting Group | Benzoyl (bz) |
| 3' Moiety | β-cyanoethyl phosphoramidite |
| Isotopic Label | Deuterium (-d9) |
| Primary Application | Solid-phase synthesis of deuterated DNA oligonucleotides |
Overview of Key Academic Research Domains Utilizing Deuterium-Labeled Phosphoramidites
Deuterium-labeled phosphoramidites, such as this compound, are employed in several advanced research areas:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling is used to simplify complex NMR spectra of large biomolecules. glenresearch.com By selectively replacing protons with deuterium, researchers can reduce spectral overlap and enhance signal sensitivity, which is crucial for determining the three-dimensional structure and dynamics of DNA and RNA. glenresearch.comoup.com This technique is particularly valuable for studying the motion of specific sites within nucleic acids and their interactions with proteins. glenresearch.com
Mass Spectrometry (MS): In mass spectrometry, deuterium-labeled oligonucleotides serve as internal standards for quantitative analysis. researchgate.net Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is an emerging technique for studying the structure and dynamics of nucleic acids. nih.govanr.fr By monitoring the exchange of hydrogen for deuterium, scientists can gain insights into the solvent accessibility and hydrogen-bonding patterns of DNA and RNA, revealing information about their conformation and interactions. nih.govnih.gov
Metabolic Tracking: The deuterium label acts as a tracer, allowing researchers to follow the metabolic fate of oligonucleotides within cells and organisms. medchemexpress.com This is important for understanding the stability, distribution, and mechanism of action of nucleic acid-based therapeutics.
Table 2: Research Applications of Deuterium-Labeled Phosphoramidites
| Research Domain | Application of Deuterium Labeling |
| NMR Spectroscopy | Spectral simplification, structural and dynamic studies of nucleic acids and their complexes. glenresearch.comoup.com |
| Mass Spectrometry | Internal standards for quantification, Hydrogen/Deuterium Exchange (HDX) studies for conformational analysis. researchgate.netnih.gov |
| Metabolic Studies | Tracing the fate and stability of oligonucleotides in biological systems. medchemexpress.com |
Structure
2D Structure
Properties
Molecular Formula |
C47H52N7O7P |
|---|---|
Molecular Weight |
867.0 g/mol |
IUPAC Name |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,3,3,4,5-pentadeuteriooxolan-2-yl]-2,8-dideuteriopurin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1/i28D2,29D2,30D,31D,40D,41D,42D |
InChI Key |
GGDNKEQZFSTIMJ-YVSWMPPOSA-N |
Isomeric SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C(C([C@@](O3)([2H])C([2H])([2H])OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])NC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dmt Da Bz Phosphoramidite D9
Deuteration Strategies for Deoxyadenosine (B7792050) Precursors and Their Integration into Phosphoramidite (B1245037) Synthesis
The foundational step in synthesizing DMT-dA(bz) Phosphoramidite-d9 is the preparation of a deuterated 2'-deoxyadenosine (B1664071) precursor. The specific placement and number of deuterium (B1214612) atoms (in this case, nine) are determined by the chosen deuteration strategy. Common strategies involve introducing deuterium into the nucleobase or the deoxyribose sugar moiety.
Deuteration of the Nucleobase: The purine (B94841) ring of adenosine (B11128) contains several non-labile C-H bonds that can be targeted for deuteration. For instance, the H8 position of purines can be replaced with deuterium through H-D exchange reactions. glenresearch.com Catalytic methods, often employing metals like palladium on carbon (Pd/C) with a deuterium source such as D₂O or D₂ gas, can facilitate this exchange on the nucleoside or a suitable precursor. nih.gov
Deuteration of the Deoxyribose Sugar: Introducing deuterium into the sugar ring is a more complex synthetic challenge. It often requires building the sugar from smaller, pre-deuterated fragments or using specific enzymatic or chemical reactions that target C-H bonds on a pre-formed sugar. google.comnih.gov For example, exchange reactions using deuterated Raney nickel in D₂O have been used to label the 2', 3', and 4' positions of sugars. google.com
| Deuteration Target | Method | Example Reagents |
| Nucleobase (e.g., C8 position) | Catalytic H-D Exchange | Pd/C, D₂O, D₂ gas |
| Deoxyribose Sugar | Multi-step chemical synthesis | Deuterated starting materials |
| Deoxyribose Sugar | Exchange Reactions | Raney Nickel, D₂O |
Advanced Chemical Synthesis Pathways for N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite-d9
The synthesis of the target compound from the deuterated deoxyadenosine precursor follows a well-established, multi-step pathway common in nucleoside chemistry. nih.govwikipedia.org Each step is critical for achieving the high purity required for automated oligonucleotide synthesis.
Protection of the Exocyclic Amine: The N6 amino group of the deuterated deoxyadenosine is protected to prevent side reactions during subsequent steps. The benzoyl (Bz) group is a standard protecting group for this purpose, applied using benzoyl chloride or a similar benzoylating agent. atdbio.com
5'-Hydroxyl Group Protection: The primary 5'-hydroxyl group is selectively protected with a 4,4'-dimethoxytrityl (DMT) group. This is typically achieved by reacting the N-benzoyl-deuterated-deoxyadenosine with DMT-chloride in the presence of a base like pyridine. The DMT group is crucial as it is removed at the beginning of each coupling cycle in automated DNA synthesis. nih.govsigmaaldrich.com
Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the free 3'-hydroxyl group. This reaction introduces the reactive phosphoramidite moiety. The most common phosphitylating agent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. wikipedia.orgnih.gov The reaction is carried out under strictly anhydrous conditions, often activated by a weak acid like 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), to yield the final this compound. nih.govnih.gov
This synthetic sequence ensures that the final molecule has the necessary protecting groups for controlled, sequential addition to a growing oligonucleotide chain on a solid support. aragen.comtwistbioscience.com
Optimization of Protecting Group Chemistry and Phosphitylation Reactions for Deuterium-Labeled Nucleosides
The efficiency of each reaction step is paramount when working with expensive, isotopically labeled starting materials. Optimization focuses on maximizing yield and minimizing side reactions.
Protecting Group Strategy: The choice of protecting groups (DMT, Bz, cyanoethyl) is standard for oligonucleotide synthesis due to their specific chemical properties. atdbio.com The DMT group is acid-labile for easy removal, the benzoyl group is stable during the synthesis cycle but removed by a final basic deprotection step, and the 2-cyanoethyl group on the phosphate (B84403) is base-labile, removed via β-elimination. atdbio.com For sensitive deuterated compounds, ensuring complete and selective reactions is critical. This involves careful control of reaction times, temperature, and stoichiometry to prevent any degradation or loss of the isotopic label.
Phosphitylation Reaction: The phosphitylation step is highly sensitive to moisture. entegris.comnih.gov Water can hydrolyze the phosphitylating agent or the final phosphoramidite product, reducing yield and generating impurities that interfere with oligonucleotide synthesis. trilinkbiotech.com Optimization strategies include:
Anhydrous Conditions: Using rigorously dried solvents (e.g., acetonitrile (B52724) with <30 ppm water), reagents, and glassware is mandatory. nih.govtrilinkbiotech.com
Activator Choice: Weak acids like 1H-tetrazole or DCI are used to catalyze the reaction. The choice of activator can influence reaction kinetics and efficiency. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the phosphitylation of nucleosides, reducing reaction times from hours to minutes and often improving yields. nih.gov This can be particularly advantageous for deuterated nucleosides to minimize the potential for degradation over long reaction periods.
| Reaction Step | Key Parameter | Optimization Goal |
| 5'-O-DMT Protection | Stoichiometry, Purity of DMT-Cl | Maximize yield, prevent di-tritylation |
| N6-Benzoylation | Reaction Time, Temperature | Ensure complete protection without side reactions |
| 3'-O-Phosphitylation | Water Content, Activator | Maximize yield, prevent hydrolysis |
Methodological Aspects of Isolation and Purification for High-Purity Deuterated Phosphoramidite Reagents
Achieving high purity (>98%) is essential for the successful use of phosphoramidites in automated synthesizers. sigmaaldrich.com Impurities can lead to failed couplings and the accumulation of truncated or modified oligonucleotides. thermofisher.com The purification of deuterated phosphoramidites follows protocols developed for their non-labeled counterparts, with extra care taken to minimize loss of the valuable material.
Initial Work-up: After the phosphitylation reaction, the crude product is typically worked up using an extractive procedure to remove the activator salt and other water-soluble byproducts. google.com
Chromatographic Purification: The primary method for purifying phosphoramidites is silica (B1680970) gel column chromatography. A solvent system, often containing a gradient of ethyl acetate (B1210297) in hexane (B92381) with a small amount of triethylamine (B128534) to prevent degradation of the product on the acidic silica, is used to separate the desired product from unreacted starting material and other impurities. google.com
Alternative Purification: To avoid potential issues with silica gel, such as product degradation and the need for large solvent volumes, alternative methods like liquid-liquid extraction have been developed. This involves partitioning the crude phosphoramidite between polar and apolar phases to separate it from more polar and less polar impurities. google.com
Final Processing and QC: The purified product is isolated as a stable, white foam by precipitation into a non-polar solvent like hexane. Extensive drying under high vacuum is necessary to remove all residual solvents and any excess base. trilinkbiotech.com Quality control is performed using techniques like ³¹P NMR, which can confirm the identity of the two diastereomers of the phosphoramidite (peaks around 149 ppm) and detect impurities like H-phosphonates (8-10 ppm), and HPLC to assess chemical purity. wikipedia.org
| Purification Step | Technique | Purpose |
| Work-up | Liquid-Liquid Extraction | Removal of salts and polar impurities |
| Main Purification | Silica Gel Chromatography | Separation from reactants and byproducts |
| Final Isolation | Precipitation and Drying | Removal of solvents to yield a stable foam |
| Quality Control | ³¹P NMR, HPLC, Mass Spectrometry | Confirmation of structure and purity |
Application of Dmt Da Bz Phosphoramidite D9 in Advanced Oligonucleotide Synthesis Research
Integration into Automated Solid-Phase DNA Synthesis Protocols
The robust nature of phosphoramidite (B1245037) chemistry allows for the seamless integration of modified monomers like DMT-dA(bz) Phosphoramidite-d9 into standard automated solid-phase synthesis cycles. silantes.comumich.edu The synthesis process involves the sequential addition of phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support. umich.edu
The success of oligonucleotide synthesis hinges on the efficiency of the coupling step, where the phosphoramidite is added to the growing chain. Research indicates that the coupling efficiency for standard DNA phosphoramidites is consistently high, and this performance extends to deuterated variants. sigmaaldrich.com Studies involving mechanochemical methods have reported coupling yields greater than 99% for this compound.
The kinetics of the reaction are influenced by the choice of activator. Activators such as 5-(benzylthio)-1H-tetrazole (BTT) or 4,5-dicyanoimidazole (B129182) (DCI) are used to protonate the diisopropylamine (B44863) group of the phosphoramidite, rendering the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group of the support-bound oligonucleotide. glenresearch.com Achieving near-quantitative coupling requires optimizing the coupling time, which can vary depending on the specific monomer and activator used. glenresearch.comtandfonline.com
Table 1: Coupling Efficiency Data for Phosphoramidite Monomers
| Monomer Type | Synthesis Method | Activator | Reported Coupling Efficiency/Yield |
|---|---|---|---|
| Standard DNA Phosphoramidites | Automated Solid-Phase | Tetrazole / DCI | >98-99% |
| Thio-Phosphoramidites (for PS2 linkages) | Automated Solid-Phase | Tetrazole | >93% (with 9 min coupling) |
| This compound | Mechanochemical | DCI | >99% |
| RNA Phosphoramidites | Mechanochemical | DCI | 55-95% |
This table presents a summary of reported coupling efficiencies from various research contexts to illustrate typical performance.
Following synthesis, the oligonucleotide must be cleaved from the solid support and its protecting groups must be removed. This two-part process is critical for obtaining the final, functional DNA strand. glenresearch.comnih.gov The benzoyl (bz) group protecting the exocyclic amine of the adenine (B156593) base is base-labile and is typically removed during the final deprotection step. sigmaaldrich.comchemicalbook.com
Standard deprotection for oligonucleotides containing this compound involves treatment with concentrated aqueous ammonium (B1175870) hydroxide. sigmaaldrich.comsigmaaldrich.com The specific conditions, however, can be tailored based on the other monomers present in the sequence. For sequences containing standard protecting groups (e.g., C-Bz, G-iBu), a longer treatment is required. If "fast deprotecting" amidites (e.g., C-Ac, G-DMF) are used, milder conditions or alternative reagents like a mixture of ammonia (B1221849) and methylamine (B109427) (AMA) can significantly shorten the deprotection time. biosearchtech.com
Table 2: Common Cleavage and Deprotection Conditions
| Reagent | Temperature | Duration | Target Protecting Groups |
|---|---|---|---|
| Concentrated Ammonium Hydroxide | Room Temperature | 24 hours | Standard (e.g., dA(bz), dG(iBu)) |
| Concentrated Ammonium Hydroxide | 55 °C | 8 hours | Standard (e.g., dA(bz), dG(iBu)) |
| Concentrated Ammonium Hydroxide | 60 °C | 5 hours | Standard (e.g., C-Bz, G-iBu) |
| Ammonia/Methylamine (AMA) | 60 °C | 30 minutes | Fast Deprotecting (e.g., C-Ac, G-DMF) |
Data compiled from sources discussing deprotection of standard and modified oligonucleotides. sigmaaldrich.comchemicalbook.combiosearchtech.com
Synthesis of Site-Specific Deuterium-Labeled Oligonucleotides for Academic Research
The primary application of this compound is the synthesis of oligonucleotides with deuterium (B1214612) atoms placed at specific, predetermined locations within the DNA sequence. isotope.comsilantes.com This site-specific labeling is a powerful tool for biophysical research, particularly for NMR spectroscopy and mass spectrometry, where the isotopic label serves as a probe to study:
Nucleic Acid Structure: Elucidating 3D structures and conformations of DNA and DNA-protein complexes.
Dynamics: Investigating the movement and flexibility of different parts of the DNA molecule. isotope.com
Interactions: Monitoring the binding of proteins, drugs, or other molecules to a specific site on the DNA. isotope.com
Chemical synthesis using labeled phosphoramidites is the preferred method for achieving this precision, as enzymatic methods are better suited for uniform labeling across an entire molecule. isotope.comisotope.comsilantes.com
Construction of Complex and Modified Oligonucleotide Architectures Utilizing this compound
Beyond simple linear strands, this compound is used as a building block for more complex and chemically modified DNA structures. nih.govyoutube.com Its compatibility with the standard synthesis platform allows it to be incorporated alongside other specialized monomers to create sophisticated molecular architectures for nanotechnology and therapeutic research. nih.gov
Mechanochemistry, particularly through techniques like ball-milling, has emerged as a solvent-reducing method for forming phosphodiester bonds. researchgate.net Research has shown that DMT-dA(bz) Phosphoramidite is an effective monomer for the synthesis of DNA dimers and trimers using this approach. medchemexpress.commedchemexpress.com This process allows for the efficient, high-yield coupling of deuterated building blocks to create short, isotopically labeled DNA fragments, which can be valuable as intermediates for the convergent synthesis of larger constructs. researchgate.netcsic.es
The versatility of phosphoramidite chemistry allows for the creation of chimeric oligonucleotides containing a mix of standard DNA, isotopically labeled DNA, and various modified nucleic acids. core.ac.uklibpubmedia.co.uk These modifications are used to alter the properties of the oligonucleotide, such as increasing its binding affinity or resistance to nuclease degradation.
Locked Nucleic Acid (LNA): LNA monomers contain a methylene (B1212753) bridge that "locks" the ribose ring into a specific conformation, significantly increasing the thermal stability of DNA/RNA duplexes. core.ac.uk
Unlocked Nucleic Acid (UNA): In contrast to LNA, UNA is an acyclic monomer that lacks the C2'-C3' bond, which increases the flexibility of the oligonucleotide backbone. libpubmedia.co.uk
2'-Modifications: Other common modifications include substitutions at the 2'-position of the sugar, such as 2'-O-Methyl (2'-OMe) or 2'-Fluoro (2'-F), which enhance nuclease resistance and binding affinity. escholarship.orghuarenscience.com
This compound can be incorporated into sequences containing LNA, UNA, or 2'-modified monomers. escholarship.orgescholarship.org This allows researchers to introduce a site-specific deuterium label into a therapeutically relevant modified oligonucleotide, enabling detailed structural studies to understand how these modifications impact the molecule's conformation and function. escholarship.org
Mechanistic and Analytical Research Leveraging Deuterium Labeling with Dmt Da Bz Phosphoramidite D9
Application of Deuterium (B1214612) as a Tracer in Mechanistic Studies of Oligonucleotide Formation
Deuterium's subtle yet detectable mass difference makes it an excellent tracer for following the fate of molecules through complex reaction pathways without significantly altering their chemical properties. researchgate.net In the context of oligonucleotide synthesis, deuterium-labeled phosphoramidites like DMT-dA(bz) Phosphoramidite-d9 are instrumental in understanding the intricate mechanisms of phosphoramidite (B1245037) chemistry.
Elucidation of Reaction Mechanisms in Solid-Phase Synthesis Using Deuterated Monomers
Solid-phase oligonucleotide synthesis is a cyclical process involving deblocking, coupling, capping, and oxidation steps. nih.gov While this method is highly optimized, the underlying mechanisms of each step can still be the subject of detailed investigation. Deuterated monomers, including this compound, serve as powerful probes to dissect these mechanisms.
For instance, by incorporating a deuterated phosphoramidite at a specific position in the sequence, researchers can study the kinetics of the coupling reaction. The rate of incorporation of the deuterated monomer compared to its non-deuterated counterpart can reveal subtle kinetic isotope effects, providing valuable information about the transition state of the reaction. hud.ac.uk Additionally, deuterium labeling can help to elucidate the mechanism of the capping step, where unreacted 5'-hydroxyl groups are blocked to prevent the formation of deletion mutants. By using a deuterated capping agent in conjunction with deuterated or non-deuterated phosphoramidites, the efficiency and specificity of the capping reaction can be meticulously assessed.
Use of Deuterium Labeling in Spectroscopic Investigations of Nucleic Acid Structures and Interactions
Deuterium labeling has profound implications for spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, used to determine the three-dimensional structure and dynamics of nucleic acids. ckisotopes.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
NMR spectroscopy is a cornerstone technique for the structural analysis of oligonucleotides in solution. nih.gov However, for larger nucleic acids, spectral overlap can become a significant challenge, complicating resonance assignment and structural determination. oup.com Selective deuterium labeling offers a powerful solution to this problem. oup.com
By replacing protons with deuterons at specific positions, the complexity of the ¹H NMR spectrum is significantly reduced. mdpi.comoup.com This spectral simplification allows for the unambiguous assignment of remaining proton signals and facilitates the measurement of crucial structural parameters like nuclear Overhauser effects (NOEs) and scalar couplings. oup.com For example, incorporating this compound into an oligonucleotide selectively removes the signals from the deuterated positions of the adenosine (B11128) base and the deoxyribose sugar, helping to resolve ambiguities in crowded spectral regions. oup.com This targeted deuteration is particularly advantageous for studying the structure of repetitive DNA sequences, where severe spectral overlap is common. oup.com
Beyond structural elucidation, NMR is also a valuable tool for assessing the purity of synthesized oligonucleotides. mdpi.com The presence of impurities can be detected by the appearance of unexpected signals in the NMR spectrum. Deuterium labeling can enhance the detection of certain impurities by reducing the background signal from the main product.
| Research Finding | Spectroscopic Technique | Impact of Deuteration | Reference |
| Simplification of overcrowded ¹H NMR spectra | NMR | Reduces spectral complexity and aids in specific assignments | oup.com |
| Suppression of spin diffusion and deceleration of spin relaxation | NMR | Enhances signal sensitivities in larger biomolecules | oup.com |
| Unambiguous identification of sequential connectivity | 2D NMR | Enables confirmation of NOE assignments in complex spectra | oup.com |
| Reduced spectral crowding in NOESY spectra | NOESY | Simplifies assignment of NOEs to H2' protons | acs.org |
| Increased T1 and T2 relaxation rates | NMR | Improved relaxation properties useful for studying large RNAs | acs.org |
Advanced Analytical Methodologies for Characterization of Oligonucleotides Synthesized with this compound
The quality control of synthetic oligonucleotides is paramount, especially for therapeutic applications. lcms.cz Advanced analytical techniques are essential for verifying the identity, purity, and integrity of these complex biomolecules.
Mass Spectrometry-Based Approaches for Precise Tracing of Deuterated Adenosine Incorporation
Mass spectrometry (MS) is a highly sensitive and accurate technique for determining the molecular weight of oligonucleotides. researchgate.netgoogle.com When using deuterated phosphoramidites like this compound, MS becomes a powerful tool for verifying the incorporation of the labeled monomer. rsc.org The mass difference between the deuterated and non-deuterated oligonucleotide provides a clear and unambiguous signature of successful incorporation. rsc.org
High-resolution mass spectrometry (HR-MS) can further provide information on the isotopic enrichment of the final product. rsc.org This is crucial for quantitative studies where the precise level of deuterium incorporation needs to be known. Tandem mass spectrometry (MS/MS) can be used to fragment the oligonucleotide, allowing for the precise localization of the deuterated adenosine within the sequence. nih.gov This level of detail is invaluable for confirming the fidelity of the synthesis and for mechanistic studies that require site-specific labeling.
Chromatographic Techniques (e.g., LC-UV-MS) for Quality Control of Phosphoramidite Inputs and Oligonucleotide Products
Liquid chromatography (LC) coupled with UV and mass spectrometry detection (LC-UV-MS) is the gold standard for the quality control of both the phosphoramidite starting materials and the final oligonucleotide products. lcms.czlcms.cz This technique allows for the separation, identification, and quantification of the desired product and any impurities. thermofisher.com
For the input phosphoramidite, LC-UV-MS is used to assess its purity and identify any related impurities that could compromise the synthesis. lcms.cz The UV detector provides quantitative information based on the absorbance of the DMT group, while the mass spectrometer confirms the identity of the main peak and any co-eluting impurities. lcms.cz
For the final oligonucleotide product, LC-UV-MS is used to determine its purity and to identify and quantify any failure sequences (e.g., n-1, n-2) or other synthesis-related impurities. lcms.cz The use of a deuterated monomer like this compound can aid in the identification of specific failure sequences by creating a unique mass signature for fragments containing the deuterated adenosine.
| Analytical Technique | Application | Key Information Obtained | Reference |
| LC-UV-MS | Quality control of phosphoramidite raw materials | Identification and purity assessment | nih.govlcms.cz |
| LC-UV-MS | Impurity profiling of phosphoramidites | Detection and structural elucidation of trace-level impurities | thermofisher.com |
| HR-MS and NMR | Evaluation of isotopic enrichment and structural integrity | Determination of isotopic purity and confirmation of labeled positions | rsc.org |
| HDX-MS | Probing higher-order structure of nucleic acids | Information on conformation, dynamics, and solvent accessibility | nih.gov |
| LC-MS | Quantification of co-eluting impurities | Accurate quantification of impurities not resolved by chromatography | lcms.cz |
Quality Control and Purity Assessment Research for Phosphoramidite Reagents in Academic Settings
Development and Validation of Analytical Methods for Phosphoramidite (B1245037) Identity and Purity
Ensuring the identity and purity of phosphoramidite reagents like DMT-dA(bz) Phosphoramidite-d9 is the first and most critical step in oligonucleotide synthesis. aragen.com Various analytical techniques are employed to confirm the structural integrity and quantify any impurities present.
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of phosphoramidites. axispharm.com Reversed-phase HPLC (RP-HPLC) is commonly used to separate the phosphoramidite from its impurities. usp.org Due to the chiral nature of the phosphorus atom, phosphoramidites typically appear as a pair of diastereomers, which can be resolved and quantified using this method. labmate-online.comchromatographytoday.com
A typical HPLC method for phosphoramidite analysis involves a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (like triethylammonium (B8662869) acetate) and an organic solvent (such as acetonitrile). usp.org The high resolving power of modern UHPLC systems allows for the detection and quantification of even trace-level impurities. thermofisher.com Purity levels for high-quality phosphoramidites are expected to be ≥99.0%. usp.org
Table 1: Example HPLC Method Parameters for Phosphoramidite Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 2.0 x 150 mm, 3 µm |
| Mobile Phase A | 5 mM tributylammonium (B8510715) formate (B1220265) in 30% acetonitrile (B52724) |
| Mobile Phase B | 5 mM tributylammonium formate in 100% acetonitrile |
| Flow Rate | 0.25 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 25°C |
| Sample Temperature | 4°C |
| Injection Volume | 2.0 µL |
| Sample Preparation | 5 mg/mL in dry acetonitrile |
This table is a representative example and specific conditions may vary. thermofisher.com
Spectroscopic Techniques for Structural Confirmation (e.g., UV/VIS Identity)
Spectroscopic methods are indispensable for confirming the chemical structure of phosphoramidites. magritek.com
UV/VIS Spectroscopy: This technique is routinely used for identity confirmation. The UV spectrum of a phosphoramidite, such as this compound, will show a characteristic maximum absorbance (λmax) that can be compared to a reference standard. sigmaaldrich.comlicorbio.comglenresearch.com For instance, the presence of the DMT group results in a strong absorbance around 260 nm. licorbio.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are powerful tools for structural elucidation and purity assessment. magritek.com
¹H NMR provides detailed information about the protons in the molecule, confirming the presence of the deoxyribose sugar, the benzoyl protecting group, the DMT group, and the diisopropylamino and cyanoethyl moieties. magritek.com
³¹P NMR is particularly useful for assessing phosphoramidite purity. The phosphoramidite itself gives a characteristic signal for the P(III) center, typically as two peaks for the diastereomers. usp.orgmagritek.com Critically, ³¹P NMR can detect and quantify phosphorus-containing impurities, such as the corresponding phosphonate (B1237965) (a P(V) species), which is a common degradation product. usp.orgmagritek.com High-purity phosphoramidites should show minimal levels of P(V) impurities. usp.org
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the phosphoramidite. usp.org Techniques like electrospray ionization (ESI) MS can provide precise mass measurements, verifying the correct isotopic enrichment in deuterated compounds like this compound. lcms.czusp.org
Research into Degradation Pathways and Stability Profiling of this compound
Phosphoramidites are sensitive to moisture and can degrade over time, even when stored under inert gas. nih.govnih.gov Understanding the degradation pathways of this compound is crucial for ensuring its quality and performance in oligonucleotide synthesis.
The primary degradation routes for phosphoramidites include:
Hydrolysis: Reaction with trace amounts of water leads to the formation of the corresponding H-phosphonate. nih.gov This is a significant concern as H-phosphonates are unreactive under standard coupling conditions and can lead to lower synthesis yields. nih.gov
Oxidation: Exposure to air can oxidize the P(III) center to a P(V) phosphate (B84403) triester. lcms.cz
Depurination: Cleavage of the bond between the purine (B94841) base and the sugar moiety can occur, especially in the presence of acid. glenresearch.com Electron-withdrawing protecting groups on the purine, like the benzoyl group in this compound, can make the glycosidic bond more susceptible to cleavage. glenresearch.com
Studies have shown that the stability of phosphoramidites in solution decreases in the order T > dC > dA > dG. nih.gov Therefore, this compound is more prone to degradation than thymidine (B127349) or deoxycytidine phosphoramidites. The rate of degradation is influenced by factors such as water content in the solvent and the concentration of the phosphoramidite solution. nih.gov Proper handling and storage, such as using anhydrous solvents and storing at low temperatures, are essential to minimize degradation. lcms.czentegris.com
Impact of Reagent Purity on Oligonucleotide Synthesis Yields and Quality in Diverse Research Applications
The purity of phosphoramidite reagents has a direct and significant impact on the outcome of oligonucleotide synthesis. lcms.cz Even small amounts of impurities can lead to a cascade of problems, affecting both the yield and the quality of the final product. lcms.cz
Introduction of Undesired Modifications: Impurities that are themselves reactive phosphoramidites can be incorporated into the oligonucleotide, resulting in sequences with incorrect bases or other modifications. nih.gov This can have profound consequences for the biological activity of the oligonucleotide in downstream applications.
Challenges in Purification: The presence of a heterogeneous mixture of failed and modified sequences complicates the purification of the desired full-length oligonucleotide. usp.org This often necessitates additional and more rigorous purification steps, increasing time and cost.
For research applications that rely on the precise sequence and integrity of the oligonucleotide, such as in the development of antisense therapies or siRNA, the use of high-purity phosphoramidites is non-negotiable. axispharm.com The stringent quality control of starting materials like this compound is essential for achieving a high-quality final product with the desired biological function. lcms.cz
Methodologies for Detecting and Quantifying Trace Impurities in Deuterated Phosphoramidites
The detection and quantification of trace impurities in deuterated phosphoramidites like this compound require highly sensitive analytical methods. lcms.czthermofisher.com The presence of the deuterium (B1214612) label does not significantly alter the chemical properties that are exploited for separation and detection, but specialized techniques may be needed to confirm isotopic purity.
HPLC and UHPLC: As discussed previously, modern HPLC and UHPLC systems with sensitive UV detectors are capable of detecting impurities at very low levels. thermofisher.com By comparing the chromatogram of a sample to that of a well-characterized reference standard, unknown peaks can be identified and quantified. lcms.cz
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for identifying trace impurities. By analyzing the masses of the components in a sample, it is possible to identify byproducts of degradation or synthesis. lcms.cz For deuterated compounds, MS is also essential for determining the degree of isotopic enrichment.
³¹P NMR: This technique is particularly well-suited for detecting phosphorus-containing impurities. usp.orgmagritek.com It can readily distinguish between the desired P(III) phosphoramidite and P(V) impurities like phosphonates and phosphates. usp.org The integration of the respective signals allows for accurate quantification of these impurities.
Quantitative NMR (qNMR): When a suitable internal standard is used, NMR can be employed for quantitative analysis. This can be particularly useful for determining the absolute purity of a phosphoramidite sample, including the quantification of non-phosphorus-containing impurities. However, care must be taken to select a deuterated solvent with minimal residual signals that could interfere with the analysis. fujifilm.com
Table 2: Common Impurities in DMT-dA(bz) Phosphoramidite and their Detection Methods
| Impurity | Typical Detection Method(s) |
|---|---|
| H-phosphonate | ³¹P NMR, HPLC |
| Phosphate triester (oxidized form) | ³¹P NMR, HPLC-MS |
| Unreacted nucleoside | HPLC |
| Other nucleosidic phosphoramidites | HPLC, ³¹P NMR |
| Residual solvents | Gas Chromatography (GC), ¹H NMR |
| Water | Karl Fischer Titration |
This table provides a summary of common impurities and the analytical techniques used for their detection. usp.orgthermofisher.comnih.gov
Future Perspectives and Emerging Applications of Deuterated Phosphoramidites in Nucleic Acid Research
Development of Novel Isotope-Labeled Nucleoside Phosphoramidites beyond Deuterium (B1214612) (e.g., ¹³C, ¹⁵N)
The success of deuterium labeling has spurred the development of phosphoramidites incorporating other stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), to further enhance the capabilities of NMR spectroscopy and mass spectrometry in nucleic acid research. nih.gov These isotopes provide additional probes to dissect the intricate structural and dynamic properties of DNA and RNA.
Two primary strategies are employed for the synthesis of these multi-isotope labeled building blocks: enzymatic and chemical synthesis. nih.gov The enzymatic approach often utilizes in vitro transcription or polymerase reactions with labeled nucleoside triphosphates (NTPs or dNTPs) for uniform or base-specific labeling. nih.gov However, for site-specific labeling, which is crucial for many advanced NMR studies, chemical synthesis using labeled phosphoramidites is the method of choice. nih.gov
A powerful chemo-enzymatic approach has been developed that combines the precision of chemical synthesis for creating selectively ¹³C- and ¹⁵N-labeled pyrimidine (B1678525) nucleobases with the efficiency of enzymatic reactions to couple these bases to a ribose or deoxyribose sugar. nih.govill.eu This method allows for the production of custom-labeled nucleotides with high yields, which can then be converted into phosphoramidites for solid-phase oligonucleotide synthesis. nih.govill.eu For instance, researchers have successfully synthesized 6-¹³C-pyrimidine and 8-¹³C-purine DNA phosphoramidites and incorporated them into DNA/RNA hybrid duplexes. aps.org This site-specific labeling greatly simplifies resonance assignment in complex NMR spectra. aps.org
The application of these novel isotope-labeled phosphoramidites is particularly impactful in the study of large RNA molecules, where spectral overlap is a major challenge. nih.gov By incorporating nucleotides with specific ¹³C and ¹⁵N labeling patterns, researchers can significantly improve spectral resolution and obtain detailed structural and dynamic information on biologically important RNAs, such as riboswitches and viral RNA elements. nih.govyoutube.com
Table 1: Comparison of Isotope Labeling Strategies for Nucleic Acids
| Labeling Strategy | Description | Key Advantages | Primary Applications |
| Enzymatic Synthesis | Incorporation of labeled NTPs or dNTPs during in vitro transcription or polymerase reactions. nih.gov | Ideal for uniform or base-specific labeling of entire oligonucleotides. nih.gov | Structural studies of large RNA molecules, studies requiring global labeling. |
| Chemical Synthesis (Phosphoramidite Method) | Sequential coupling of isotope-labeled phosphoramidite (B1245037) building blocks on a solid support. nih.govnih.gov | Enables precise, site-specific placement of isotope labels within a sequence. nih.gov | Detailed mechanistic studies, protein-nucleic acid interaction studies, dynamic studies requiring pinpoint accuracy. nih.gov |
| Chemo-enzymatic Synthesis | Combination of chemical synthesis of labeled nucleobases and enzymatic coupling to the sugar moiety. nih.govill.eu | High-yield production of custom-labeled nucleotides for phosphoramidite synthesis. nih.gov | Advanced NMR studies of large and complex RNA molecules. nih.gov |
Expanding the Scope of Mechanistic Biological Investigations with Site-Specific Deuteration in Nucleic Acids
Site-specific deuteration of nucleic acids, facilitated by phosphoramidites like DMT-dA(bz) Phosphoramidite-d9 , is a powerful tool for probing the mechanisms of biological processes at the atomic level. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), a change in the rate of a chemical reaction, which provides valuable insights into reaction mechanisms. nih.gov
One area where this approach is particularly valuable is in the study of DNA-protein interactions and DNA repair mechanisms. nih.govgoogle.comyoutube.com For example, hydrogen/deuterium exchange mass spectrometry (HDX-MS) can be used to map the interaction interfaces between proteins and DNA. nih.gov By monitoring the exchange of amide protons in the protein with deuterium from the solvent, researchers can identify regions of the protein that become protected upon DNA binding. nih.gov This technique has been used to study the interaction of the transcriptional coactivator PC4 with a platinum-crosslinked DNA duplex, revealing the key amino acid residues involved in the recognition and binding process. chemistryviews.org
Furthermore, site-specific deuteration within the DNA substrate can be used to investigate the mechanisms of DNA repair enzymes. google.comyoutube.com By placing a deuterium atom at a position where a C-H bond is cleaved during the enzymatic reaction, researchers can measure the KIE to determine if this bond cleavage is a rate-limiting step in the repair process. nih.gov This approach has been instrumental in understanding the mechanisms of various DNA glycosylases and other repair enzymes. nih.govnih.gov
Kinetic isotope effect studies with deuterated oligonucleotides have also shed light on the excited-state dynamics of DNA. researchgate.netresearchgate.net Femtosecond transient absorption spectroscopy on DNA containing deuterated bases has revealed the role of proton-coupled electron transfer in the excited-state dynamics of certain DNA sequences. researchgate.net These studies provide fundamental insights into the photostability of DNA and the mechanisms of UV-induced DNA damage.
Integration of Deuterated Phosphoramidites in Advanced Materials Science and Nanobiotechnology Research
The unique properties of deuterated nucleic acids are now being exploited in the fields of materials science and nanobiotechnology. The ability to precisely control the isotopic composition of DNA and RNA opens up new avenues for the design and characterization of novel nanomaterials and biocompatible devices.
A key technique that benefits from deuterated nucleic acids is small-angle neutron scattering (SANS). nih.gov SANS is a powerful method for studying the structure of macromolecules and their complexes in solution. By selectively deuterating one component of a complex, it can be made "invisible" to neutrons in a specific mixture of H₂O and D₂O, a technique known as contrast matching. nih.gov This allows researchers to focus on the structure of the non-deuterated components. For example, in the study of lipid nanoparticles (LNPs) used for mRNA delivery, deuterated cholesterol has been used to determine the core-shell structure of the LNPs and the distribution of their components. acs.org This information is crucial for optimizing the design of these drug delivery vehicles. acs.org Similarly, SANS with selective deuteration can be used to study the structure of DNA-protein complexes like the nucleosome, providing insights into chromatin organization. nih.gov
DNA origami, a technique that uses the self-assembly of DNA strands to create complex two- and three-dimensional nanostructures, is another area where deuterated phosphoramidites can have a significant impact. youtube.com These DNA-based nanostructures can serve as scaffolds for the precise arrangement of other molecules, with applications in areas such as nanoelectronics and targeted drug delivery. The use of deuterated DNA in these structures could enhance their stability and provide a means to study their assembly and dynamics using neutron scattering.
Furthermore, deuterated nucleic acids can be incorporated into hydrogels. researchgate.net DNA-based hydrogels are biocompatible and biodegradable materials with potential applications in tissue engineering and drug delivery. researchgate.net Deuteration can affect the swelling kinetics and phase transition behavior of these hydrogels, offering a way to tune their physical properties for specific applications. The study of these effects provides valuable information about the polymer-solvent interactions that govern the behavior of these materials.
Computational Chemistry Approaches to Predict and Analyze Deuterium Effects on Nucleic Acid Biopolymer Properties
Computational chemistry provides a powerful complement to experimental studies of deuterated nucleic acids. Molecular modeling techniques, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, can be used to predict and analyze the effects of deuterium substitution on the structure, dynamics, and properties of DNA and RNA.
QM calculations, particularly density functional theory (DFT), are used to investigate the electronic structure and energetic properties of deuterated nucleic acids. These methods can be used to calculate the effects of deuterium substitution on hydrogen bond strengths, which are crucial for the stability of the DNA double helix. For example, computational studies have been used to investigate the trans-hydrogen bond deuterium isotope effects on ¹³C chemical shifts, providing a rationale for the experimental observation that hydrogen bonds in RNA may be stronger than in DNA.
These computational approaches are not only valuable for interpreting experimental data but also for guiding the design of new experiments. By predicting the effects of deuteration at specific sites, computational chemistry can help researchers to design labeled oligonucleotides that are optimized for studying a particular biological question. The synergy between computational and experimental approaches is crucial for advancing our understanding of the role of deuterium in nucleic acid structure and function.
Q & A
Q. What is the role of DMT-dA(bz) Phosphoramidite in solid-phase DNA synthesis, and how does its structure influence coupling efficiency?
DMT-dA(bz) Phosphoramidite is a critical monomer for introducing adenine residues into synthetic oligonucleotides. The 5'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl during synthesis, enabling stepwise chain elongation, while the benzoyl (bz) group protects the exocyclic amine of adenine to prevent side reactions. The phosphoramidite moiety facilitates coupling via nucleophilic substitution under activation by acidic reagents (e.g., tetrazole). Its stability in solution is comparable to other standard phosphoramidites (e.g., dC(bz), dT), ensuring reliable coupling efficiency (≥99% under optimized conditions) .
Q. How should DMT-dA(bz) Phosphoramidite be stored to maintain stability, and what analytical methods verify its integrity post-storage?
Store the compound at ≤-20°C in a desiccated environment to prevent hydrolysis or oxidation. Post-storage integrity is verified using:
- Reversed-phase HPLC : Purity ≥98% (retention time alignment with reference standards).
- 31P-NMR : Confirmation of active P(III) species (δ ~149 ppm) and absence of oxidized P(V) impurities (δ ~-5 to 0 ppm).
- Karl Fischer titration : Water content ≤0.3% to ensure anhydrous conditions .
Q. What methodologies are recommended for assessing the purity of DMT-dA(bz) Phosphoramidite, and what are the acceptable impurity thresholds?
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of DMT-dA(bz) Phosphoramidite in automated DNA synthesizers, particularly when synthesizing long oligonucleotides?
- Activator concentration : Use 0.25–0.45 M tetrazole or ethylthiotetrazole to enhance coupling rates.
- Oxidation step : Employ 0.02 M iodine in THF/water/pyridine to minimize side reactions.
- Coupling time : Extend to 60–90 seconds for sterically hindered sequences.
- Deprotection : Use fast deprotection conditions (e.g., 40% methylamine in water, 65°C for 10 minutes) to preserve oligo integrity. Monitor stepwise yields via trityl cation release (UV monitoring at 498 nm) .
Q. What are the implications of using DMT-dA(bz) Phosphoramidite in mixed phosphoramidite synthesis protocols, and how do its stability profiles compare to other protected amidites?
DMT-dA(bz) exhibits comparable solution stability to dG(dmf) and dC(bz) phosphoramidites, enabling direct substitution in synthesis protocols. However, its benzoyl group requires longer deprotection times (e.g., 12–16 hours in concentrated ammonia at 55°C) compared to acetyl or isobutyryl protections. When mixed with labile amidites (e.g., 2'-fluoro-modified), staggered coupling steps or reduced activator concentrations may improve yield .
Q. How can researchers systematically analyze and resolve contradictions in oligonucleotide synthesis yields when using DMT-dA(bz) Phosphoramidite under varying deprotection conditions?
- Failure sequence analysis : Use MALDI-TOF or ESI-MS to identify truncation products caused by incomplete coupling or depurination.
- Deprotection optimization : Compare ammonia/methylamine (AMA) vs. ammonium hydroxide conditions (e.g., 55°C for 5–16 hours) to balance efficiency and base integrity.
- Impact of benzoyl removal : Quantify residual benzoylated adducts via LC-MS and adjust deprotection time/temperature accordingly .
Data Contradiction and Synthesis Challenges
- Stability in solution : While DMT-dA(bz) is stable under standard synthesis conditions (acetonitrile, <0.1% water), prolonged exposure to humidity (>0.5% H2O) accelerates hydrolysis. Contradictory reports on stability may arise from variations in solvent quality or synthesizer moisture control .
- Coupling efficiency vs. steric hindrance : Lower yields in GC-rich regions may reflect steric clashes between the benzoyl group and adjacent residues. Mitigate by increasing coupling time or using high-efficiency activators (e.g., DCI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
